molecular formula C19H15NSSe B14510307 Triphenylselanium thiocyanate CAS No. 64186-75-0

Triphenylselanium thiocyanate

Cat. No.: B14510307
CAS No.: 64186-75-0
M. Wt: 368.4 g/mol
InChI Key: MNHSUVWYQVARQY-UHFFFAOYSA-M
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Description

Triphenylselanium thiocyanate is an organoselenium compound characterized by the presence of a selenium atom bonded to three phenyl groups and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylselanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenylselenium chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature, yielding this compound as a crystalline product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triphenylselanium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the selenium atom can be achieved using reducing agents like sodium borohydride.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides (e.g., sodium chloride), amines (e.g., aniline).

Major Products Formed:

    Oxidation: Triphenylselanium oxide.

    Reduction: Triphenylselanium hydride.

    Substitution: Triphenylselanium halides or amines.

Scientific Research Applications

Triphenylselanium thiocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of triphenylselanium thiocyanate involves its ability to interact with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the thiocyanate group can participate in redox reactions, contributing to the compound’s biological activity.

Molecular Targets and Pathways:

    Proteins: Selenium can bind to cysteine residues in proteins, affecting their structure and function.

    Redox Pathways: The thiocyanate group can undergo redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

  • Triphenylselenium chloride
  • Triphenylselenium bromide
  • Triphenylselenium iodide

Uniqueness: The thiocyanate group in triphenylselanium thiocyanate provides distinct chemical properties, such as the ability to undergo nucleophilic substitution reactions and participate in redox processes, which are not as prominent in its halide counterparts.

Properties

CAS No.

64186-75-0

Molecular Formula

C19H15NSSe

Molecular Weight

368.4 g/mol

IUPAC Name

triphenylselanium;thiocyanate

InChI

InChI=1S/C18H15Se.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1

InChI Key

MNHSUVWYQVARQY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-]

Origin of Product

United States

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